Anticonvulsant Activity Class Benchmark: Positional Isomer Potency Context in MES Seizure Model
The target compound itself lacks a published, compound-specific ED₅₀ value. However, the class of N-(4-methylpiperazin-1-yl)-3-aryl-pyrrolidine-2,5-diones—into which the target compound structurally falls—has been characterized in the MES seizure model. Across a series of analogs with varying aromatic substituents at the 3-position, ED₅₀ values ranged from 29 to 48 mg/kg following intraperitoneal administration in mice. [1] The most potent analogs in that series carried chlorine substituents at the 3- or 4-position of the aromatic ring and achieved ED₅₀ values of 29–34 mg/kg, while unsubstituted phenyl derivatives typically fell at the higher end of the range. [2] The m-tolyl group on the target compound may modulate potency relative to these benchmarks through altered hydrophobic interactions, but no direct comparator data exist to quantify this shift.
| Evidence Dimension | Anticonvulsant potency — MES seizure protection ED₅₀ |
|---|---|
| Target Compound Data | Not individually determined in published literature; structurally belongs to the N-(4-methylpiperazin-1-yl)-3-aryl-pyrrolidine-2,5-dione class with class ED₅₀ range of 29–48 mg/kg (i.p., mice) |
| Comparator Or Baseline | Class benchmark: unsubstituted 3-phenyl analog; most potent class members: 3-chloro- and 4-chloro-phenyl analogs (ED₅₀ = 29–34 mg/kg) |
| Quantified Difference | Class-level ED₅₀ span of ~1.7-fold (29–48 mg/kg); chlorine substitution lowers ED₅₀ by ~1.4–1.7× relative to unsubstituted phenyl |
| Conditions | Maximum electroshock (MES) seizure test; intraperitoneal injection; mice; Pharmacol. Rep. 2005 |
Why This Matters
The class ED₅₀ range provides a quantitative Anticonvulsant Selection Window (ASW) benchmark—any procurement decision for the m-tolyl derivative should anticipate potency within this 29–48 mg/kg corridor and require confirmatory head-to-head testing against the p-tolyl isomer.
- [1] Obniska, J.; et al. Anticonvulsant properties of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione. Pharmacol. Rep. 2005, 57 (2), 170–175. View Source
- [2] Obniska, J.; et al. Synthesis and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-aryl pyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione. Bioorg. Med. Chem. 2003, 11 (24), 5385–5391. ED₅₀ values: 14.18–33.64 mg/kg for most potent analogs. View Source
